molecular formula C27H26N4O7S2 B2862820 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-69-0

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2862820
CAS No.: 851977-69-0
M. Wt: 582.65
InChI Key: JXOAJXQCPVHCKL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H26N4O7S2 and its molecular weight is 582.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed a variety of synthetic routes to create thieno[2,3-c]pyridazine derivatives, demonstrating these compounds' versatile reactivity and potential utility in developing novel therapeutic agents. For instance, Al-Kamali et al. (2014) reported on the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines, which were evaluated against different bacterial strains, showcasing the potential of these compounds in antibacterial applications (A. S. Al-Kamali et al., 2014). Similarly, Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides to synthesize new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, indicating these compounds' promise in developing antimicrobial agents with novel mechanisms of action (S. Sirakanyan et al., 2015).

Chemical Structure and Characterization

The structural elucidation and characterization of these compounds form a critical part of the research, as understanding the relationship between structure and activity is key to designing more effective drugs. For example, the synthesis, biological activity, and crystal structure of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was detailed by Li et al. (2013), providing insights into the compound's insecticidal activity against Aphis craccivora, a common agricultural pest (Dongmei Li et al., 2013).

Potential Applications in Heterocyclic Chemistry

The diverse reactivity and potential applications of thieno[2,3-d]pyridazine derivatives in heterocyclic chemistry are of significant interest. Research by Gad-Elkareem et al. (2011) on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives exemplifies the ongoing efforts to explore these compounds' utility in medicinal chemistry and drug design (M. Gad-Elkareem et al., 2011).

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O7S2/c1-3-38-27(34)23-21-16-39-25(22(21)26(33)31(29-23)18-8-10-19(37-2)11-9-18)28-24(32)17-6-12-20(13-7-17)40(35,36)30-14-4-5-15-30/h6-13,16H,3-5,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOAJXQCPVHCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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